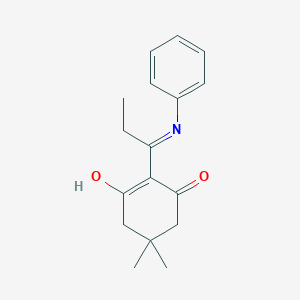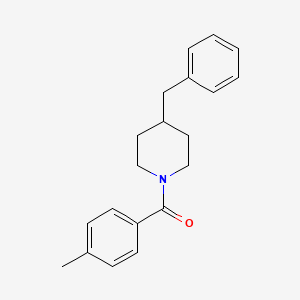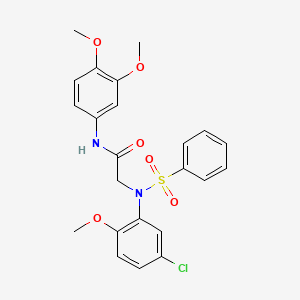![molecular formula C15H20N2O2S B6069475 N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival. In
Mecanismo De Acción
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These enzymes play important roles in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to modulate the immune system by reducing the activity of regulatory T cells and enhancing the function of effector T cells. These effects contribute to the anti-tumor activity of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is its potency and selectivity for its target enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer biology. However, its high potency can also make it challenging to use in certain experiments, as it may require high concentrations or extended exposure times. Additionally, the cost of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine may be prohibitive for some labs, as it is a proprietary compound that must be purchased from the manufacturer.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine. One area of interest is the development of combination therapies that include N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine and other targeted agents or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, which could help guide patient selection and treatment decisions. Additionally, further preclinical studies are needed to explore the potential use of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine in other types of cancer, as well as to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is a promising small molecule inhibitor with potent anti-tumor activity and favorable pharmacokinetic and pharmacodynamic properties. Its mechanism of action involves inhibition of several protein kinases involved in cancer cell growth and survival, and it has been extensively studied in preclinical models of various types of cancer. While there are some limitations to its use in lab experiments, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine represents a valuable tool for studying cancer biology and developing new therapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine involves several steps, including the reaction of 4-(4-morpholinyl)benzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the final product. The process has been optimized to achieve high purity and yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. It has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(thiolan-3-ylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-6-8-19-9-7-17)12-1-3-13(4-2-12)16-14-5-10-20-11-14/h1-4,14,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDINLONUQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)
![2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B6069449.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)

![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
![2-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-6-ethoxyphenol](/img/structure/B6069474.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)-N-propylacetamide](/img/structure/B6069493.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)